molecular formula C10H11F3N2O B1428070 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine CAS No. 1249643-05-7

2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine

Cat. No. B1428070
M. Wt: 232.2 g/mol
InChI Key: XMHSNLFIFFOPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, also known as PF-06747775, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyridine derivatives and has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis of Alkyl Aminopyrroles

A study by Khlebnikov et al. (2018) explores using a trifluoromethyl-containing building block, similar to 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, for synthesizing trifluoromethyl-substituted aminopyrroles. This method leverages the 2H-azirine ring expansion strategy.

Functionalization of Trifluoromethyl-Substituted Pyridines

Schlosser and Marull (2003) describe the selective metalation and subsequent functionalization of 2-(trifluoromethyl)pyridine, which can be carboxylated or otherwise modified at specific positions. This research highlights the versatile chemistry of trifluoromethyl-substituted pyridines (Schlosser & Marull, 2003).

Synthesis of COMT Inhibitor Intermediates

Kiss, Ferreira, and Learmonth (2008) developed novel routes to 2-trifluoromethyl-nicotinic acid derivatives, involving the synthesis of the pyridine ring from simple fluorinated precursors. These compounds serve as key intermediates for manufacturing a COMT inhibitor (Kiss et al., 2008).

Trifluoroacetylation of Arenes

Keumi, Shimada, Takahashi, and Kitajima (1990) demonstrated the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions, yielding trifluoromethyl aryl ketones. This process involves the reaction of TFAP with various arenes in the presence of aluminum chloride (Keumi et al., 1990).

Synthesis of Pesticide Intermediates

Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a significant fluorine-containing pyridine derivative used in pesticide synthesis. This research evaluates various synthesis processes for this compound (Lu Xin-xin, 2006).

Synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine

A study by Lan Zhi-li (2011) on the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, achieving a yield of 63.5% with 98.6% purity under optimized conditions (Lan Zhi-li, 2011).

Acid-Catalyzed Ring Opening Reactions

Gazizov et al. (2015) investigated acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, which involves the use of trifluoroacetic acid. This process leads to the formation of substituted dibenzoxanthenes and other derivatives (Gazizov et al., 2015).

Docking and QSAR Studies of Kinase Inhibitors

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on compounds structurally related to 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, exploring their inhibitory activity as c-Met kinase inhibitors (Caballero et al., 2011).

Organocatalysis Featuring Rare Aldehyde/Ketone Combinations

Hayashi, Sekizawa, Yamaguchi, and Gotoh (2007) found that the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst in an asymmetric intramolecular aldol reaction. This showcases a unique combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).

properties

IUPAC Name

2-pyrrolidin-3-yloxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-4-15-9(8)16-7-3-5-14-6-7/h1-2,4,7,14H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHSNLFIFFOPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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